molecular formula C13H25NO3 B13549351 Tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate

Cat. No.: B13549351
M. Wt: 243.34 g/mol
InChI Key: JUZIMGUWBKZUKA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxy group, and a propan-2-yl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions, using reagents such as isopropyl bromide or isopropyl chloride.

    Formation of Tert-butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. Catalysts and solvents are selected to minimize side reactions and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds:

  • Tert-butyl 3-hydroxy-3-(methyl)piperidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(ethyl)piperidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(butyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-propan-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-10(2)13(16)7-6-8-14(9-13)11(15)17-12(3,4)5/h10,16H,6-9H2,1-5H3

InChI Key

JUZIMGUWBKZUKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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